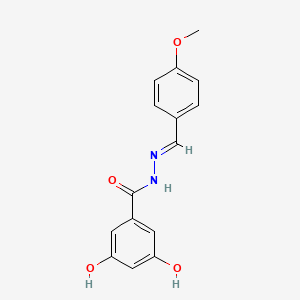

3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of hydrazone compounds, similar to 3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide, typically involves the condensation of an appropriate benzohydrazide with an aldehyde. For instance, in the synthesis of related compounds, 4-methoxybenzaldehyde might react with 3,5-dihydroxybenzohydrazide under acidic or basic conditions to form the desired hydrazone linkage (Lei et al., 2011).

Molecular Structure Analysis

Hydrazone compounds often exhibit interesting molecular structures, as seen in related compounds where X-ray crystallography revealed monoclinic space groups and specific unit cell parameters, indicating the solid-state arrangement and molecular conformation of these compounds (Lei et al., 2011).

Scientific Research Applications

Crystal Structures

Compounds related to 3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide have been synthesized and characterized, showing specific crystal structures stabilized by hydrogen bonds and π...π interactions. For instance, aroylhydrazones derived from 5-methoxysalicylaldehyde were prepared and determined by spectroscopy and X-ray diffraction, illustrating the significance of molecular geometry and interactions in understanding their properties (Q. Zong & J. Y. Wu, 2013).

Antimicrobial and Antioxidant Activities

Several studies have explored the antimicrobial and antioxidant potentials of benzohydrazone compounds. For example, derivatives have shown significant to good antimicrobial activity against various bacterial and fungal strains. The antimicrobial activities are influenced by the presence of electron-withdrawing groups, indicating the role of molecular substitution in enhancing biological activity (You-Yue Han, 2013). Additionally, Schiff base compounds have demonstrated remarkable activities in antibacterial, antifungal, antioxidant, and cytotoxic screenings, further highlighting the diverse applications of these molecules in bioactive research (M. Sirajuddin et al., 2013).

Anticancer Evaluation

Some derivatives have been screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types, showing promising results. This indicates the potential of these compounds in anticancer drug development (O. Bekircan et al., 2008).

Urease Inhibition

Research into the urease inhibitory activities of these compounds, particularly those involving oxovanadium complexes, suggests potential applications in addressing diseases caused by urease-producing pathogens. The study of such complexes reveals their significant inhibition properties, contributing to the exploration of therapeutic agents (Dan Qu et al., 2015).

Mechanism of Action

Future Directions

Future research on “3,5-dihydroxy-N’-(4-methoxybenzylidene)benzohydrazide” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities. This could include studies on their mechanisms of action, toxicity, and potential uses in medicine or other fields .

properties

IUPAC Name |

3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-21-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18)8-13(19)7-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQZJORCINPMMO-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)